molecular formula C9H12BrN B11939262 2-bromo-N,N,5-trimethylaniline CAS No. 64230-10-0

2-bromo-N,N,5-trimethylaniline

Cat. No.: B11939262
CAS No.: 64230-10-0
M. Wt: 214.10 g/mol
InChI Key: QRPSRXIDVBOPCC-UHFFFAOYSA-N
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Description

2-Bromo-N,N,5-trimethylaniline is an organic compound with the molecular formula C9H12BrN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position and methyl groups at the N,N, and 5-positions. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N,N,5-trimethylaniline typically involves the bromination of N,N,5-trimethylaniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N,5-trimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N,N,5-trimethylaniline.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: N,N,5-trimethylaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-Bromo-N,N,5-trimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N,N,5-trimethylaniline involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and methyl groups play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N,N-dimethylaniline
  • 2-Bromo-4,6-dimethylaniline
  • 3-Bromo-N,N-dimethylaniline
  • 4-Bromo-N,N-dimethylaniline

Uniqueness

2-Bromo-N,N,5-trimethylaniline is unique due to the specific substitution pattern on the aniline ring. The presence of the bromine atom at the 2-position and the methyl groups at the N,N, and 5-positions confer distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

64230-10-0

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-bromo-N,N,5-trimethylaniline

InChI

InChI=1S/C9H12BrN/c1-7-4-5-8(10)9(6-7)11(2)3/h4-6H,1-3H3

InChI Key

QRPSRXIDVBOPCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)N(C)C

Origin of Product

United States

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